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2-(2-Iodophenyl-d4)acetic Acid
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Overview
Description
2-(2-Iodophenyl-d4)acetic Acid is a deuterated analog of 2-Iodophenylacetic Acid. It is a substituted acetic acid with the molecular formula C8H3D4IO2 and a molecular weight of 266.07 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
2-(2-Iodophenyl-d4)acetic Acid can be synthesized from 2-iodobenzyl cyanide. The synthetic route involves a palladium-catalyzed reaction with allenes to form 1,3-butadienes . Additionally, it undergoes photolysis in carbon tetrachloride to form the corresponding chloro compound
Chemical Reactions Analysis
2-(2-Iodophenyl-d4)acetic Acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in palladium-catalyzed reactions with allenes to form 1,3-butadienes.
Photolysis: In the presence of carbon tetrachloride, it forms the corresponding chloro compound.
Formation of Derivatives: It can be used to prepare 2-iodophenylacetyl chloride and other derivatives.
Common reagents and conditions used in these reactions include palladium catalysts and carbon tetrachloride. The major products formed from these reactions are 1,3-butadienes and chloro compounds.
Scientific Research Applications
Intermediate in Drug Synthesis
- Application : This compound is utilized as an intermediate in synthesizing various pharmaceuticals, particularly those targeting inflammation and pain relief.
- Case Study : A study demonstrated the synthesis of anti-inflammatory agents using 2-(2-Iodophenyl-d4)acetic acid as a key building block, showcasing its relevance in drug discovery.
Biochemical Research
Studying Molecular Interactions
- Application : Researchers use this compound to investigate interactions with enzymes and receptors.
- Insight : The deuterium substitution can influence the kinetics of these interactions, providing valuable insights into molecular dynamics and binding affinities.
Material Science
Polymer Development
- Application : This compound can be incorporated into polymer matrices to enhance material properties.
- Benefit : It contributes to the development of advanced materials used in electronics and coatings, improving durability and performance.
Environmental Studies
Investigation of Organic Pollutants
- Application : Researchers utilize this compound to study the degradation pathways of organic pollutants.
- Impact : This research aids in developing remediation strategies for contaminated sites, highlighting the compound's role in environmental science.
Mechanism of Action
The mechanism of action of 2-(2-Iodophenyl-d4)acetic Acid involves its participation in chemical reactions as a substrate. It undergoes palladium-catalyzed reactions and photolysis, leading to the formation of various products. The molecular targets and pathways involved are primarily related to its role as a reactant in synthetic organic chemistry .
Comparison with Similar Compounds
2-(2-Iodophenyl-d4)acetic Acid can be compared with other similar compounds, such as:
2-Iodophenylacetic Acid: The non-deuterated analog with similar chemical properties and reactivity.
4-Iodophenylacetic Acid: Another isomer with the iodine atom in a different position on the benzene ring.
The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful in research applications where isotopic labeling is required.
Biological Activity
2-(2-Iodophenyl-d4)acetic Acid is a deuterated derivative of 2-(2-Iodophenyl)acetic acid, characterized by the replacement of four hydrogen atoms with deuterium isotopes. This compound has garnered attention in biological research due to its unique isotopic labeling, which enhances its application in studies involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. The molecular formula of this compound is C₈H₃D₄IO₂, with a molecular weight of 266.07 g/mol.
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions within biological systems, particularly its behavior with enzymes and receptors. The presence of deuterium can influence the kinetics and mechanisms of these interactions, providing insights into molecular dynamics and binding affinities. Such studies are critical for understanding how modifications at the molecular level affect biological activity and pharmacokinetics.
The mechanism of action for this compound involves its interaction with specific biological targets. The compound is believed to modulate enzyme activities or receptor functions, which can lead to various biochemical responses. The isotopic labeling allows for more precise tracking of these interactions in complex biological matrices.
Interaction Studies
- Enzyme Kinetics : Research indicates that the isotopic substitution in this compound can alter enzyme kinetics significantly compared to its non-deuterated counterpart. This alteration can provide valuable data on enzyme mechanisms and substrate specificity.
- Binding Affinities : Studies have shown that deuterated compounds often exhibit different binding affinities when interacting with biological macromolecules. This property is leveraged to enhance the understanding of ligand-receptor interactions.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
2-(2-Iodophenyl)acetic Acid | 18698-96-9 | 0.98 | Non-deuterated version, widely studied |
3-(4-Iodophenyl)propanoic Acid | 1643-29-4 | 0.93 | Different position of iodine substitution |
3-(2-Iodophenyl)propanoic Acid | 96606-95-0 | 0.84 | Propanoic acid backbone with iodine substitution |
2-(4-Iodophenyl)acetic Acid | 1798-06-7 | 0.95 | Iodine at para position |
This table illustrates how the isotopic labeling of the compound provides distinct advantages in analytical applications compared to non-deuterated versions, particularly in tracking molecular interactions and dynamics within biological systems.
Applications in Research
The unique properties of this compound make it a valuable tool in various research fields:
- Nuclear Magnetic Resonance (NMR) : The compound's deuteration enhances NMR sensitivity and resolution, facilitating detailed studies on molecular conformations and dynamics.
- Drug Development : Understanding the interactions and mechanisms involving this compound can aid in the design of new therapeutic agents targeting specific biological pathways.
Properties
Molecular Formula |
C8H7IO2 |
---|---|
Molecular Weight |
266.07 g/mol |
IUPAC Name |
2-(2,3,4,5-tetradeuterio-6-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H7IO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)/i1D,2D,3D,4D |
InChI Key |
IUHXGZHKSYYDIL-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O)I)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)I |
Origin of Product |
United States |
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